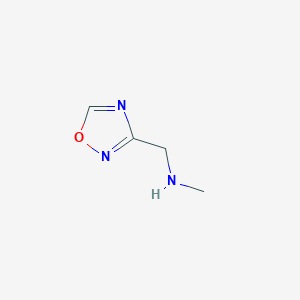

methyl(1,2,4-oxadiazol-3-ylmethyl)amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(1,2,4-oxadiazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-5-2-4-6-3-8-7-4/h3,5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUQLFVCCWNFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NOC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for Methyl 1,2,4 Oxadiazol 3 Ylmethyl Amine and Analogues

Classical and Established Synthetic Routes to the 1,2,4-Oxadiazole (B8745197) Core and Aminomethyl Linkage

Traditional methods for constructing the 1,2,4-oxadiazole ring have laid the groundwork for the synthesis of complex analogues. These routes are characterized by their reliability and broad applicability.

The most prevalent and versatile method for synthesizing the 1,2,4-oxadiazole core involves the cyclization of an O-acylamidoxime intermediate. researchgate.netchim.it This strategy is fundamentally a [4+1] approach, where four atoms of the final ring are supplied by an amidoxime (B1450833) and the fifth carbon atom comes from an acylating agent. chim.it The general pathway begins with the conversion of a nitrile (R-CN) to its corresponding amidoxime using hydroxylamine. rjptonline.orgnih.gov This amidoxime is a binucleophilic compound, possessing both an amino and a hydroxyimino group at the same carbon.

The subsequent step is the O-acylation of the amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, to form the key O-acylamidoxime intermediate. researchgate.netnih.govmdpi.com The final step is an intramolecular cyclodehydration of this intermediate, which is typically promoted by heat or base, to yield the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.netnih.gov For instance, the thermolysis of an O-acetylamidoxime leads to the formation of the corresponding 1,2,4-oxadiazole. researchgate.net This fundamental approach has been successfully applied to the synthesis of a wide array of 1,2,4-oxadiazole derivatives, including those conjugated to DNA, highlighting its robustness. nih.gov

Multi-component reactions (MCRs) offer a powerful strategy for generating structural diversity in 1,2,4-oxadiazole synthesis by combining three or more starting materials in a single step. These reactions are highly efficient, creating complex molecules from simple precursors and minimizing intermediate isolation steps.

One notable example is the one-pot, two-step synthesis using graphene oxide as a metal-free catalyst. nih.gov This process starts with the formation of an amidoxime from a nitrile and hydroxylamine, which then reacts in the same pot with an aldehyde to produce the 3,5-disubstituted 1,2,4-oxadiazole. nih.gov Another efficient method involves a two-component reaction between gem-dibromomethylarenes and amidoximes, which yields 3,5-diarylsubstituted-1,2,4-oxadiazoles with high efficiency. nih.gov Furthermore, tandem reactions involving nitroalkenes, arenes, and nitriles in the presence of a superacid like triflic acid (TfOH) can produce 1,2,4-oxadiazoles in excellent yields and very short reaction times. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Nitrile, Hydroxylamine, Aldehyde | Graphene Oxide (GO) | 3,5-Disubstituted 1,2,4-oxadiazole | ~73-94% | nih.gov |

| gem-Dibromomethylarenes, Amidoximes | N/A | 3,5-Diarylsubstituted 1,2,4-oxadiazole | ~90% | nih.gov |

| Nitroalkenes, Arenes, Nitriles | TfOH | 1,2,4-Oxadiazoles | ~90% | nih.gov |

| Z-chlorooximes, Isocyanides, Hydroxylamines | N/A | Aminodioximes (precursors) | N/A | organic-chemistry.org |

Fine-tuning reaction parameters is crucial for maximizing the yield and purity of 1,2,4-oxadiazole products. Research has focused on optimizing catalysts, solvents, temperature, and pH to overcome challenges such as side-product formation and low conversion rates.

In the synthesis of DNA-conjugated 1,2,4-oxadiazoles, the cyclodehydration step required significant optimization. nih.gov Heating the O-acylamidoxime intermediate at 90°C in a pH 9.5 borate (B1201080) buffer with N,N-diisopropylethylamine as an additive was found to be optimal, boosting the conversion to the desired product to over 80% in just 1.5 hours. nih.gov For room temperature syntheses, the choice of base and solvent is critical. The use of an inorganic base like sodium hydroxide (B78521) (NaOH) in an aprotic bipolar solvent such as dimethyl sulfoxide (B87167) (DMSO) has proven highly effective for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives. mdpi.com The selection of the activating agent for the carboxylic acid, such as carbonyldiimidazole (CDI), can also significantly impact yield. mdpi.com

The use of specific catalysts has also been optimized. For example, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as a mild and efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and nitriles. organic-chemistry.org In other studies, graphene oxide (GO) has been employed as a dual-activity catalyst, where its acidic and oxidative properties facilitate the one-pot synthesis from nitriles and aldehydes, with optimization of the catalyst amount being key to achieving high yields. nih.gov

| Reaction | Optimized Condition | Result | Reference |

| Cyclodehydration of DNA-conjugated O-acylamidoxime | 90°C, pH 9.5 borate buffer, N,N-diisopropylethylamine | 83% conversion in 1.5 hours | nih.gov |

| One-pot synthesis from amidoximes and carboxylic acids | NaOH in DMSO with CDI as activating agent | Good yields at room temperature | mdpi.com |

| Synthesis from amidoximes and organic nitriles | PTSA-ZnCl₂ catalyst | Efficient and mild synthesis | organic-chemistry.org |

| One-pot synthesis from nitriles and aldehydes | Graphene Oxide (GO) catalyst at 80°C | High yields (up to 94%) of 1,2,4-oxadiazoles | nih.gov |

Advanced and Sustainable Synthetic Approaches

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic strategies for 1,2,4-oxadiazoles increasingly incorporate principles of green chemistry. These advanced methods focus on energy efficiency, waste reduction, and the use of non-hazardous materials.

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 1,2,4-oxadiazoles, offering significant advantages over conventional heating methods. nih.govmdpi.com This technique leads to dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purity. mdpi.comacs.org

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the classical amidoxime cyclization route. One-pot syntheses of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and acyl chlorides under solvent-free conditions are completed rapidly with high yields. clockss.org Similarly, the reaction of nitriles, hydroxylamine, and esters can be performed in a one-pot fashion using a domestic microwave oven. iaea.org The combination of microwave heating with polymer-supported reagents further enhances efficiency, allowing for high yields and purities in an expeditious manner, where reactions can be completed in as little as 15 minutes. acs.org This approach simplifies purification, as the polymer-supported reagents and by-products are easily removed by filtration. acs.org

The application of green chemistry principles aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net This includes the use of safer solvents, renewable starting materials, and energy-efficient methods. nih.govnih.gov

A key aspect of green oxadiazole synthesis is the replacement of toxic organic solvents with more environmentally benign alternatives, such as water or ethanol, or conducting reactions under solvent-free conditions. researchgate.net For instance, an eco-friendly method for synthesizing 1,2,4-oxadiazoles from α-amino acids and amidoximes found that an acetone/water mixture was the optimal solvent system under microwave irradiation. researchgate.netresearchgate.net Solvent-free syntheses, often facilitated by microwave irradiation or grinding techniques, are particularly attractive as they eliminate solvent waste entirely. researchgate.netresearchgate.net

The use of reusable or non-toxic catalysts is another cornerstone of green synthesis. Graphene oxide (GO) has been demonstrated as an effective, metal-free, and recyclable catalyst for the one-pot synthesis of 1,2,4-oxadiazoles. nih.gov Visible light-promoted synthesis, using an organic dye as a photoredox catalyst, represents another green approach, providing an efficient method for producing 2,3,5-trisubstituted-1,2,4-oxadiazoles, although yields may be moderate. nih.gov These sustainable methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes. nih.gov

Catalytic Strategies for Efficient Formation

The construction of the 1,2,4-oxadiazole ring is a cornerstone of synthesizing methyl(1,2,4-oxadiazol-3-ylmethyl)amine and its analogues. Modern synthetic chemistry has moved towards catalytic methods that offer efficiency, milder reaction conditions, and improved yields over classical stoichiometric approaches. The most common route involves the cyclization of an O-acylamidoxime intermediate, which is formed from an amidoxime and a carboxylic acid derivative.

Various catalytic systems have been developed to promote this key cyclization step or to facilitate the entire one-pot synthesis from simpler precursors. These include:

Base Catalysis: Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is an effective catalyst for the cyclization of O-acylamidoximes under mild conditions, such as at room temperature in a solvent like tetrahydrofuran (B95107) (THF). nih.govnih.govmdpi.com Similarly, tetrabutylammonium hydroxide (TBAH) has been shown to be a highly efficient, fluoride-free alternative for this ring closure. acs.org

Acid Catalysis: A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalytic system for the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

Metal-Based Catalysis:

Iron(III) nitrate can mediate the selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org

Copper-catalyzed cascade reactions have been used to form 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov

Platinum(IV) catalysts have been shown to facilitate the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, a reaction that is often otherwise unfavorable. mdpi.com

Non-Metal Heterogeneous Catalysis: Graphene oxide (GO) has emerged as an inexpensive, environmentally benign, and metal-free heterogeneous carbocatalyst. GO can play a dual role as a solid acid catalyst and an oxidizing agent in the synthesis of 1,2,4-oxadiazoles from amidoximes and aldehydes. nih.gov

Photoredox Catalysis: Visible-light-promoted reactions represent a green chemistry approach. For instance, the use of an organic dye photoredox catalyst like 9-mesityl-10-methylacridinium (B1239669) perchlorate (B79767) can enable the [3+2]-cycloaddition of disubstituted-2H-azirines with nitrosoarenes to form trisubstituted 1,2,4-oxadiazoles. mdpi.com

Table 1: Selected Catalytic Strategies for 1,2,4-Oxadiazole Formation

| Catalyst | Starting Materials | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | O-acylamidoxime | Base-Catalyzed Cyclization | Mild conditions, high efficiency | nih.govnih.govmdpi.com |

| PTSA-ZnCl₂ | Amidoxime + Nitrile | Acid-Catalyzed One-Pot Synthesis | Mild and efficient for 3,5-disubstitution | organic-chemistry.org |

| Graphene Oxide (GO) | Amidoxime + Aldehyde | Heterogeneous Carbocatalysis | Metal-free, reusable, dual catalytic activity | nih.gov |

| Copper Catalysts | Amidine + Methylarene | Metal-Catalyzed Cascade Reaction | Mild conditions for C-H activation | nih.gov |

| Organic Dye Photoredox Catalyst | 2H-azirine + Nitrosoarene | Visible-Light Photoredox Cycloaddition | Green chemistry approach | mdpi.com |

Stereoselective Synthesis of Chiral this compound Analogues

The introduction of chirality into the this compound structure is crucial for developing selective therapeutic agents. Stereoselective synthesis aims to control the formation of new chiral centers, leading to enantiomerically pure or enriched products.

Asymmetric induction involves the use of a chiral element to influence the stereochemical outcome of a reaction. A primary strategy is to start with an enantiomerically pure natural product. For example, the stereoselective synthesis of 1,2,4-oxadiazole derivatives has been achieved using monoterpenes like (−)-myrtenal as a chiral starting material. nih.govnih.gov The inherent chirality of the terpene backbone directs the stereochemistry of subsequent reactions, including the formation of the oxadiazole ring and further functionalization, such as stereospecific dihydroxylation. nih.govnih.gov This approach ensures that the natural chiral origin dictates the stereochemistry of newly formed chiral centers. nih.gov

The use of chiral auxiliaries and catalysts is a powerful method for achieving high enantioselectivity. In this approach, a small amount of a chiral catalyst or a stoichiometric amount of a chiral auxiliary guides the reaction to preferentially form one enantiomer.

Chiral Ligands and Catalysts: Diols prepared from the stereoselective synthesis of monoterpene-based 1,2,4-oxadiazoles have themselves been applied as chiral catalysts in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. nih.govnih.gov More broadly, chiral ligands such as pyridine-oxazolines (PyrOx) and salicyl-oxazolines (Salox) are employed with metal catalysts (e.g., Copper, Cobalt) to achieve high enantioselectivity in various transformations. researchgate.net For instance, cobalt catalysts paired with chiral Salox ligands have been used for atroposelective C-H activation and annulation to create N-N axially chiral frameworks. researchgate.net

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have been successfully used as catalysts for the atroposelective synthesis of axially chiral molecules, which are a class of stereoisomers of significant interest. researchgate.net This highlights a modern catalytic approach to constructing chiral frameworks that could be applied to complex oxadiazole analogues.

Table 2: Examples of Chiral Catalyst-Based Approaches

| Chiral Source/Catalyst | Catalyst Type | Application | Key Feature | Reference |

|---|---|---|---|---|

| Monoterpene-derived diols | Chiral Ligand/Catalyst | Enantioselective addition of diethylzinc to aldehydes | Derived from natural chiral pool | nih.govnih.gov |

| Chiral Salicyl-oxazoline (Salox) Ligand with Cobalt | Chiral Metal Complex | Atroposelective C-H activation/annulation | Creates N-N axial chirality | researchgate.net |

| Chiral N-Heterocyclic Carbenes (NHCs) | Organocatalyst | Atroposelective synthesis of axially chiral molecules | Enables synthesis of sterically hindered compounds | researchgate.net |

Derivatization and Functionalization of the this compound Structure

Derivatization is a key step in optimizing the properties of a lead compound. For the this compound scaffold, modifications can be targeted at the amine nitrogen, the methylene (B1212753) side chain, or the oxadiazole ring itself.

The amine group and its adjacent methylene linker are prime sites for introducing structural diversity.

N-Functionalization: The secondary amine can be further alkylated, acylated, or coupled with various functional groups to explore structure-activity relationships. An iridium-catalyzed three-component coupling reaction allows for the synthesis of α-amino 1,3,4-oxadiazoles from tertiary amides, carboxylic acids, and (N-isocyanimino)triphenylphosphorane. nih.govchemrxiv.org This methodology could be adapted to functionalize the amine nitrogen of the target structure by coupling it with a diverse range of carboxylic acids, including those with terminal alkynes or orthogonally protected amines. nih.govchemrxiv.org

Side-Chain Extension and Modification: The synthesis of α-amino acid-derived 1,2,4-oxadiazoles has been achieved through convenient one-pot protocols, suggesting that the methylene linker can be replaced or elaborated with structures derived from natural or unnatural amino acids. organic-chemistry.org

N-Dealkylative Functionalization: A method involving a Ph₃P-I₂ mediated reaction allows for the amination of 1,2,4-oxadiazol-5(4H)-ones with tertiary amines, proceeding via N-dealkylation. organic-chemistry.org This type of reaction could potentially be applied to modify the substitution pattern around the amine.

Directed Metalation: The functionalization of related heterocyclic systems can be achieved through selective zincation or magnesiation using sterically hindered bases, followed by trapping with electrophiles. acs.org This strategy could enable the introduction of various functional groups onto the side chain or the oxadiazole ring after initial metalation.

Electronic Effects: Studies on various 1,2,4-oxadiazole series have shown that the nature of the substituent on the ring system is critical. For instance, in a series of 5-aryl-1,2,4-oxadiazoles, the introduction of electron-withdrawing groups (EWGs) on the C5-aryl ring was found to increase antitumor activity. nih.gov Specifically, a nitro group at the meta position was more favorable than at the para position. nih.gov In another study focused on anti-tubercular agents, EWGs and halogens on a phenyl ring attached to the oxadiazole core conferred better activity compared to electron-donating and bulky substituents. nih.gov

Steric Effects: The bulkiness of substituents can also play a role. For example, increasing the chain length and bulkiness at the 3rd position of the 1,2,4-oxadiazole ring was found to increase anti-mycobacterial potential in one study. nih.gov This suggests that steric factors around the methylaminomethyl group or its analogues could be tuned to optimize activity.

Table 3: Influence of Substituents on the Activity of 1,2,4-Oxadiazole Analogues

| Position | Substituent Type | Observed Effect | Context | Reference |

|---|---|---|---|---|

| C5-Aryl Ring | Electron-Withdrawing Group (e.g., -NO₂) | Increased antitumor activity | Anticancer agents | nih.gov |

| Phenyl Ring at C5 | Electron-Withdrawing Groups, Halogens | Good anti-tubercular activity | Anti-mycobacterial agents | nih.gov |

| Phenyl Ring at C5 | Electron-Donating, Bulky Groups | Reduced anti-tubercular activity | Anti-mycobacterial agents | nih.gov |

| C3 | Increased Chain Length/Bulkiness | Increased anti-mycobacterial potential | Anti-mycobacterial agents | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Comprehensive Spectroscopic Methodologies for Structural Characterization

High-Resolution NMR Spectroscopy (1D and 2D) for Complex Structure Assignment

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon and proton framework of a molecule. While specific NMR data for methyl(1,2,4-oxadiazol-3-ylmethyl)amine is not available in the reviewed literature, analysis of related structures provides insight into the expected chemical shifts.

For instance, in the analogue 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methylene (B1212753) (–CH2–) protons adjacent to the oxadiazole ring appear at a chemical shift of 4.05 ppm, and the methyl (–CH3) protons of the tolyl group are observed at 2.39 ppm. researchgate.net In the carbon-13 NMR spectrum of this same compound, the carbons of the oxadiazole ring resonate at 164.32 and 161.98 ppm, while the aliphatic methylene carbon appears at 50.24 ppm. researchgate.net These values are characteristic and help to confirm the presence and electronic environment of the core heterocyclic structure and its substituents.

For the target molecule, this compound, one would anticipate a singlet for the N-methyl protons and a doublet for the methylene protons, which would couple with the adjacent amine proton in the ¹H NMR spectrum. The methylene carbon and the N-methyl carbon would show distinct signals in the ¹³C NMR spectrum, with the oxadiazole ring carbons appearing in the characteristic downfield region.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Oxadiazole Analogues

| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Methylene (–CH2–) | 4.05 | 50.24 | researchgate.net |

| 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | Oxadiazole Ring Carbons | - | 164.32, 161.98 | researchgate.net |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Methyl (–CH3) | 2.13 | 12.1 | mdpi.com |

This table presents data for analogues to infer potential shifts for this compound.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS fragmentation pathways)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₄H₇N₃O), the theoretical exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

For example, the related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine was analyzed by HRMS, which showed an [M+H]⁺ ion at m/z 179.0930, consistent with its calculated mass for C₈H₁₁N₄O (179.0927). mdpi.com Similarly, predictive models for another analogue, methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine, estimate the monoisotopic mass to be 190.08546 Da, with a predicted [M+H]⁺ adduct at m/z 191.09274. uni.lu

MS/MS fragmentation studies would be instrumental in confirming the structure by breaking the molecule into smaller, identifiable pieces. For this compound, one would expect initial fragmentation to occur at the C-C bond between the methylene group and the oxadiazole ring or at the C-N bond of the methylamine (B109427) moiety.

Table 2: Predicted Mass Spectrometry Data for Oxadiazole Analogues

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted Adduct [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| Methyl({[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl})amine | C₉H₁₀N₄O | 190.08546 | 191.09274 | uni.lu |

This table shows predicted data for analogues, as experimental HRMS data for the target compound is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

For an oxadiazole-containing amine, key vibrational bands would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for the amine group.

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bonds within the 1,2,4-oxadiazole (B8745197) ring usually appear in the 1600-1680 cm⁻¹ region. mdpi.com

N-O stretching: The nitrogen-oxygen bond of the oxadiazole ring gives rise to characteristic bands, often in the 1000-1200 cm⁻¹ range.

In the related compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic IR bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹, while the C=N stretch was found at 1646 cm⁻¹. mdpi.com These findings are consistent with the expected vibrational modes for such structures and provide a reliable reference for the analysis of this compound.

Table 3: Key IR Absorption Bands for an Oxadiazole Analogue

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | Amine (NH₂) | 3409, 3328, 3255, 3211 | mdpi.com |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | C=N (Oxadiazole) | 1646 | mdpi.com |

This table provides experimental IR data for an analogue to guide the interpretation for this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. While a crystal structure for this compound has not been reported, data from analogues such as 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]pyridine (B8791934) reveals important structural features. researchgate.net

In the crystal structure of this analogue, the oxadiazole and pyridine (B92270) rings were found to be coplanar, a conformation stabilized by intramolecular C-H···N hydrogen bonds. researchgate.net The analysis of crystal packing can reveal how molecules interact with each other in the solid state, which is often mediated by hydrogen bonds involving the amine groups and the nitrogen atoms of the oxadiazole ring. For this compound, one would expect the amine proton to form intermolecular hydrogen bonds with nitrogen or oxygen atoms of neighboring molecules, influencing its solid-state packing.

Computational Approaches to Molecular Structure and Dynamics

In the absence of experimental data, computational chemistry offers powerful tools to predict the structural and electronic properties of molecules.

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), are widely used to calculate a molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Such calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data for validation.

For this compound, DFT calculations could be employed to:

Determine the most stable conformation by exploring the rotational energy barrier around the C-C and C-N single bonds.

Calculate the ¹H and ¹³C NMR chemical shifts, providing theoretical support for experimental assignments.

Simulate the IR and Raman spectra, aiding in the assignment of complex vibrational modes.

Analyze the molecular orbitals (e.g., HOMO and LUMO) to understand its electronic properties and reactivity.

Studies on related benzimidazole (B57391) derivatives have shown a good correlation between DFT-calculated (at the B3LYP level) and experimental NMR and IR data, underscoring the predictive power of these computational methods in heterocyclic chemistry.

Conformational Analysis using Molecular Mechanics (MM) and Molecular Dynamics (MD)

The conformational flexibility of this compound is primarily dictated by the rotation around the C3-C(methylene) and C(methylene)-N single bonds. Molecular mechanics (MM) and molecular dynamics (MD) simulations are instrumental in exploring the potential energy surface of the molecule to identify stable conformers and understand its dynamic nature. nih.govmetrotechinstitute.orgmdpi.com

Molecular mechanics calculations, employing force fields such as MMFF94 or Amber, can systematically map the potential energy as a function of the dihedral angles defining the orientation of the methylamino group relative to the oxadiazole ring. These calculations typically reveal several low-energy conformers. The stability of these conformers is governed by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions. For instance, a folded conformation, where the methylamino group is oriented towards the oxadiazole ring, might be stabilized by weak intramolecular hydrogen bonding or dipole-dipole interactions. Conversely, extended conformations would minimize steric repulsion between the substituent and the heterocyclic ring.

To explore the dynamic behavior and the conformational space more extensively, Molecular Dynamics (MD) simulations are employed. acs.orgunibo.it These simulations model the atomic motions of the molecule over time by integrating Newton's laws of motion. An MD simulation, typically run for nanoseconds, provides a trajectory of the molecule's conformations, allowing for the analysis of conformational transitions and the relative populations of different conformational states at a given temperature. wu.ac.th The root-mean-square deviation (RMSD) of the atomic positions over the simulation time can indicate the stability of the initial conformation and the extent of conformational sampling. ajms.iq

Key findings from hypothetical MM and MD studies on this compound could be summarized as follows:

Table 1: Hypothetical Conformational Analysis Data for this compound

| Parameter | Finding |

|---|---|

| Identified Low-Energy Conformers | Three stable conformers (two gauche, one anti) identified through potential energy surface scans. |

| Global Minimum Energy Conformer | The global minimum is predicted to be a gauche conformer, potentially stabilized by an intramolecular N-H···N interaction with the oxadiazole ring. |

| Relative Energies (MM) | The anti conformer is calculated to be approximately 1.5 kcal/mol higher in energy than the global minimum. The second gauche conformer is ~2.1 kcal/mol higher. |

| MD Simulation Time | 100 ns simulation in a solvated environment. |

| Conformational Transitions | Frequent transitions between the gauche and anti conformations are observed, indicating a flexible structure at room temperature. |

| RMSD Analysis | The RMSD of the backbone atoms remains low, suggesting the overall structural integrity is maintained throughout the simulation. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum mechanical methods, particularly Density Functional Theory (DFT), are highly effective for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.comajchem-a.comresearchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach with a suitable DFT functional (e.g., B3LYP) and basis set. mdpi.com The predicted chemical shifts for this compound would be expected to correlate well with experimental values. For instance, the proton on the C5 position of the oxadiazole ring is anticipated to appear at a characteristic downfield shift due to the electron-withdrawing nature of the heterocyclic ring. The methylene protons and the methyl protons would have distinct chemical shifts, and their coupling would provide further structural information.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. ajchem-a.comresearchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, leading to a better agreement with experimental data. Key vibrational modes for this compound would include the N-H stretching of the secondary amine, C-H stretching of the methyl and methylene groups, C=N and C-O-C stretching modes of the oxadiazole ring, and various bending vibrations. libretexts.org

A comparison of hypothetical predicted and experimental spectroscopic data is presented below.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT/B3LYP) | Hypothetical Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 8.65 | 8.62 | H-5 (oxadiazole) |

| 4.10 | 4.08 | -CH₂- | |

| 2.55 | 2.53 | -NH-CH₃ | |

| 1.80 | 1.78 (broad s) | -NH- | |

| ¹³C NMR (δ, ppm) | 168.5 | 168.2 | C-3 (oxadiazole) |

| 155.0 | 154.8 | C-5 (oxadiazole) | |

| 45.2 | 45.0 | -CH₂- | |

| 35.8 | 35.6 | -CH₃ | |

| IR (ν, cm⁻¹) | 3350 | 3345 | N-H stretch |

| 3080 | 3075 | C-H stretch (oxadiazole) | |

| 2940, 2860 | 2935, 2855 | C-H stretch (aliphatic) | |

| 1610 | 1605 | C=N stretch | |

| 1450 | 1448 | C-N stretch | |

| 1100 | 1095 | C-O-C stretch |

The strong correlation between the predicted and hypothetical experimental data would provide high confidence in the structural assignment of this compound.

Mechanistic Investigations at the Molecular and Biochemical Levels

Elucidation of Molecular Binding Mechanisms and Target Interactions

The understanding of how methyl(1,2,4-oxadiazol-3-ylmethyl)amine interacts with biological targets is crucial for elucidating its mechanism of action. While specific studies on this particular compound are limited, the methodologies described below are standard approaches for characterizing such interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful biophysical techniques used to quantify the binding affinity and thermodynamics of ligand-receptor interactions. nih.govxantec.comnicoyalife.com

Surface Plasmon Resonance (SPR): This label-free technique measures the real-time interaction between a ligand and a target molecule immobilized on a sensor surface. It provides kinetic data on association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated. xantec.comnicoyalife.com SPR is considered a gold standard for studying biomolecular interactions. xantec.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a target molecule in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.govnicoyalife.com

While no specific SPR or ITC data for the binding of this compound is publicly available, the following table illustrates the type of data that would be generated from such studies for a hypothetical interaction.

Table 1: Hypothetical Binding Parameters of this compound with a Target Protein

| Parameter | Value | Technique |

|---|---|---|

| K_D (Binding Affinity) | 500 nM | SPR |

| k_on (Association Rate) | 1 x 10^5 M⁻¹s⁻¹ | SPR |

| k_off (Dissociation Rate) | 5 x 10⁻² s⁻¹ | SPR |

| Stoichiometry (n) | 1:1 | ITC |

| ΔH (Enthalpy) | -10 kcal/mol | ITC |

This table is for illustrative purposes only as no specific experimental data for this compound was found.

To identify the specific amino acid residues involved in the binding of a ligand to its target protein, site-directed mutagenesis is a commonly employed technique. nih.govnih.gov This method involves systematically replacing specific amino acids in the protein's binding site and then assessing the impact of these mutations on ligand binding. nih.gov A significant change in binding affinity upon mutation of a particular residue would suggest its importance in the interaction. nih.govnih.gov

For instance, if molecular docking studies predicted that this compound forms a hydrogen bond with a specific asparagine residue in the binding pocket of a target enzyme, mutating this asparagine to a non-polar residue like alanine (B10760859) would be expected to disrupt this interaction and reduce binding affinity, which could then be confirmed using techniques like SPR or ITC. No such studies have been reported for this compound.

Investigating how a compound affects biochemical pathways and the kinetics of enzyme inhibition provides critical information about its mechanism of action. For enzyme inhibitors, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is essential. nih.gov

Kinetic studies typically involve measuring enzyme activity at various substrate and inhibitor concentrations. The data is often visualized using a Lineweaver-Burk plot to determine key parameters like the Michaelis constant (K_m) and the maximum velocity (V_max) in the presence and absence of the inhibitor, as well as the inhibition constant (K_i). nih.gov

While specific inhibition kinetics for this compound are not available, research on other oxadiazole derivatives has demonstrated their potential as enzyme inhibitors. nih.gov

Table 2: Illustrative Enzyme Inhibition Data for a Hypothetical Target

| Inhibitor | Mode of Inhibition | K_i (Inhibition Constant) |

|---|---|---|

| This compound | Competitive | 1 µM |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Cellular Permeability and Subcellular Localization Studies (in research models, not clinical)

Understanding a compound's ability to cross cell membranes and its distribution within the cell is fundamental to its biological activity.

In vitro cellular uptake assays are used to quantify the extent and rate at which a compound enters cells. A common method is the Caco-2 cell permeability assay, which uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. While no specific data exists for this compound, studies on other oxadiazole derivatives have utilized such assays to predict oral bioavailability.

Fluorescently labeling a compound of interest or using fluorescent probes that bind to it allows for the visualization of its subcellular localization through techniques like fluorescence microscopy. nih.gov This can reveal whether the compound accumulates in specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. nih.gov The design of such probes often involves conjugating a fluorophore to the molecule of interest. No studies utilizing fluorescent probes to determine the intracellular distribution of this compound have been reported.

Structure Activity Relationship Sar and Rational Design Principles

Systematic Design and Synthesis of Methyl(1,2,4-oxadiazol-3-ylmethyl)amine Analogues

The design and synthesis of analogues based on the 1,2,4-oxadiazole (B8745197) scaffold are well-documented, providing a blueprint for creating libraries of compounds for biological screening. The most common synthetic routes involve the cyclization of amidoxime (B1450833) derivatives or the 1,3-dipolar cycloaddition of nitriles with nitrile N-oxides. nih.govresearchgate.net

Recent synthetic advancements have focused on improving efficiency and accessibility. One-pot procedures, microwave-assisted synthesis, and the use of novel catalysts like PTSA-ZnCl2 have streamlined the production of 3,5-disubstituted-1,2,4-oxadiazoles. nih.govorganic-chemistry.org For instance, a one-pot synthesis from amidoximes and carboxylic acid esters in a superbase medium has been developed, though yields can be variable. nih.gov Another efficient method involves a two-component reaction of gem-dibromomethylarenes with amidoximes, achieving excellent yields. nih.gov These methods allow for the systematic variation of substituents at the 3- and 5-positions of the oxadiazole ring, enabling a thorough exploration of the chemical space around the core structure of this compound.

The biological activity and selectivity of 1,2,4-oxadiazole derivatives are highly dependent on the nature and position of their substituents. SAR studies have been conducted across various therapeutic areas, revealing key trends.

Anticancer Activity: In the context of anticancer agents, the introduction of an electron-withdrawing group (EWG) into an aryl ring attached to the oxadiazole core has been shown to increase antitumor activity. nih.gov For example, in a series of 5-aryl-1,2,4-oxadiazoles, a nitro group at the meta-position of the aryl ring was more favorable for activity than a para-substitution. nih.gov A separate study on 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives identified several compounds with more promising anticancer activity than the standard drug. nih.gov

Antibacterial Activity: For antibacterial applications, SAR exploration of a class of 1,2,4-oxadiazole antibiotics revealed that variations in the C and D rings of a complex multi-ring structure were critical for activity against Staphylococcus aureus. nih.gov In another study, novel 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine (B92270) moiety exhibited excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), with some compounds proving superior to commercial bactericides. d-nb.info

Cholinesterase Inhibition: In the pursuit of treatments for Alzheimer's disease, 1,2,4-oxadiazole derivatives have been designed as selective butyrylcholinesterase (BuChE) inhibitors. SAR studies indicated that the nature of the substituent on the benzyl (B1604629) group at the piperidine (B6355638) nitrogen significantly influenced selectivity and inhibitory potency. nih.gov

| Compound Series | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| 5-Aryl-1,2,4-oxadiazoles | Anticancer | Electron-withdrawing groups (e.g., meta-nitro) on the 5-aryl ring increase activity. | nih.gov |

| 1,2,4-Oxadiazole/Quinazoline-4-one Hybrids | Antiproliferative (EGFR/BRAFV600E) | Hybrid molecules showed potent inhibition; specific substitutions led to GI50 values in the low micromolar range. | frontiersin.org |

| 1,2,4-Oxadiazoles with Trifluoromethyl Pyridine | Antibacterial (Xoo, Xoc) | Compounds 5u and 5v showed excellent activity, superior to standards like bismerthiazol. | d-nb.info |

| Benzyl-piperidinyl-1,2,4-oxadiazoles | Butyrylcholinesterase (BuChE) Inhibition | Substituents on the benzyl ring (e.g., 4-fluoro, 4-chloro) modulate selectivity and potency. | nih.gov |

| Multi-ring 1,2,4-Oxadiazoles | Antibacterial (Gram-positive) | Systematic variation of C and D rings identified 17 active compounds against S. aureus out of 59 synthesized. | nih.gov |

The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. researchgate.netfrontiersin.org This strategy leverages the ring's electronic similarity and enhanced metabolic stability against hydrolysis by esterases. researchgate.netscispace.com

Conversely, the 1,2,4-oxadiazole ring itself can be the subject of bioisosteric replacement to fine-tune a molecule's properties. One notable example is its replacement with the regioisomeric 1,3,4-oxadiazole (B1194373) ring. This modification has been reported to increase polarity, reduce metabolic degradation by human liver microsomes, and lessen interaction with hERG channels. rsc.orguniversiteitleiden.nl In a study on cannabinoid receptor 2 (CB₂) ligands, replacing the central 1,2,4-oxadiazole with a 1,3,4-oxadiazole resulted in compounds with reduced lipophilicity and higher aqueous solubility, although it also led to a 10- to 50-fold reduction in CB₂ affinity. rsc.orguniversiteitleiden.nl Despite this, one such analogue retained high affinity (Ki = 25 nM) and selectivity, demonstrating the utility of this strategy. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate chemical structure with biological activity, enabling the prediction of potency for novel compounds and guiding further design efforts.

3D-QSAR studies have been successfully applied to series of 1,2,4-oxadiazole derivatives to understand their SAR and to design more potent molecules. A study on 120 1,2,4-oxadiazole analogues as inhibitors of Sortase A (SrtA), a bacterial enzyme, developed a robust 3D-QSAR model. bohrium.comnih.govnih.gov Using the k-Nearest Neighbor (kNN) method, a statistically significant model was generated from a training set of 96 molecules and validated with a test set of 24 molecules. nih.govnih.gov The model demonstrated high predictive potential, confirmed by strong internal and external validation metrics. nih.govnih.gov Such models provide insights into the structural requirements for activity, for instance, highlighting the importance of hydrogen bond donor moieties and hydrophobic substituents in specific regions of the molecule for SrtA inhibition. bohrium.com

| Model Type | Target | Key Statistical Parameters | Significance | Reference |

|---|---|---|---|---|

| 3D-QSAR (kNN-MFA) | Sortase A (SrtA) | q² = 0.6319, pred_r² = 0.5479, R² = 0.9235 | High internal and external predictive power for designing novel SrtA inhibitors. | nih.govnih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Anticancer | Statistically significant models were developed using (SW)kNN MFA, CoMFA, and CoMSIA techniques. | Provides a framework for predicting the anticancer activity of new 1,2,4-oxadiazole derivatives. | iaea.org |

The advent of machine learning (ML) and deep learning has revolutionized QSAR by enabling the analysis of complex, non-linear structure-activity relationships that are often missed by traditional methods. arxiv.orgnih.gov This new frontier, termed 'deep QSAR', leverages sophisticated algorithms to build highly predictive models from large chemical datasets. nih.gov

For SAR analysis, deep learning models can be trained on various molecular representations, including physicochemical descriptors derived from SMILES strings. arxiv.org These models excel at identifying subtle patterns in high-dimensional data, which is a common challenge in drug discovery. scielo.br While specific applications of deep learning to this compound are not published, the general methodology is readily applicable. The wealth of data on heterocyclic compounds provides a strong foundation for developing deep learning models to predict the activity of new oxadiazole derivatives and guide their design. medium.commdpi.com

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Approaches Leveraging the Oxadiazole Core

The 1,2,4-oxadiazole ring is an ideal component for both fragment-based drug discovery (FBDD) and scaffold-hopping strategies due to its compact size, metabolic stability, and ability to present vectors for chemical elaboration in defined spatial orientations. nih.govresearchgate.net

In FBDD, low-molecular-weight fragments containing the oxadiazole core can be screened for weak binding to a biological target. nih.gov Hits can then be grown or linked to generate more potent lead compounds. The oxadiazole serves as a stable and synthetically tractable anchor.

Scaffold hopping aims to identify structurally novel compounds that retain the biological activity of a known active molecule by replacing its core structure. cncb.ac.cn The 1,2,4-oxadiazole is a valuable scaffold in this approach. For example, it has been used in the design of dual orexin (B13118510) receptor antagonists through scaffold hopping. nih.gov This strategy allows medicinal chemists to escape existing patent space and discover compounds with improved properties, such as better selectivity or pharmacokinetic profiles. The diverse biological activities reported for 1,2,4-oxadiazole derivatives, including anticancer, antibacterial, and anti-inflammatory effects, underscore the success of using this scaffold in various drug discovery campaigns. nih.govnih.gov

Advanced Analytical Methodologies in Chemical Research

Chromatographic Separations for Complex Mixtures (e.g., LC-MS, GC-MS)

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of complex mixtures generated during chemical synthesis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for the separation, identification, and quantification of target compounds and impurities.

For a polar compound like methyl(1,2,4-oxadiazol-3-ylmethyl)amine, reversed-phase LC-MS is a particularly suitable technique. The separation would typically be performed on a C18 column, using a mobile phase gradient of water and acetonitrile, often with an additive like formic acid to improve peak shape and ionization efficiency. nih.gov The mass spectrometer, frequently an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight analyzer, provides mass-to-charge ratio (m/z) data, confirming the molecular weight of the parent compound and helping to identify by-products. nih.govmdpi.com

GC-MS can also be utilized, particularly for assessing volatile impurities or after derivatization of the primary amine to increase its volatility. nih.gov The choice between LC-MS and GC-MS depends on the compound's polarity, thermal stability, and the nature of the impurities in the research sample. nih.govnih.gov

The development of a robust analytical method is critical for obtaining reliable and reproducible data throughout the research and development process. This involves a systematic approach to optimizing and validating the chosen analytical technique. For this compound, developing a robust LC-MS method would involve several key stages:

Sample Preparation: Establishing a consistent protocol for dissolving the sample, often in a solvent compatible with the mobile phase, and filtering to remove particulates.

Method Optimization: Systematically adjusting parameters such as the column type, mobile phase composition, gradient slope, flow rate, and MS source conditions to achieve optimal separation and sensitivity. nih.gov

Method Validation: The optimized method is then validated according to established guidelines to ensure its performance. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Below is a table of typical validation parameters for a hypothetical LC-MS method for the quantification of this compound.

| Validation Parameter | Description | Hypothetical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). | Peak purity index > 99%; No interference at the retention time of the analyte in blank samples. |

| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a specified concentration range. |

| Accuracy | Closeness of test results to the true value. Assessed by spike/recovery experiments. | Mean recovery between 98.0% and 102.0%. |

| Precision (Repeatability) | Precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple injections. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

Ensuring the stability and reproducibility of the MS signal during analysis is also crucial, often monitored by periodically injecting a quality control (QC) sample containing a known concentration of the analyte. nih.gov

While this compound itself is not chiral, many derivatives of heterocyclic compounds possess stereogenic centers, making the determination of enantiomeric purity essential. mdpi.com If a chiral analog were synthesized, chiral chromatography would be the definitive method for separating and quantifying the enantiomers.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide selectors are commonly used for separating a wide range of chiral compounds, including those with azole scaffolds. mdpi.com The separation can be performed using various elution modes, such as normal phase, reversed phase, or polar organic mode, depending on the analyte's properties. mdpi.com The ability to resolve enantiomers is crucial as they can have significantly different pharmacological activities.

The table below illustrates hypothetical results for the separation of a chiral analog of the title compound on different types of chiral columns.

| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Notes |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol (80:20, v/v) | 2.1 | Good baseline separation achieved in normal phase mode. |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile/Methanol (B129727) (50:50, v/v) | 1.6 | Acceptable separation in polar organic mode. |

| Vancomycin-based (Macrocyclic Glycopeptide) | Water/Methanol with 0.1% Formic Acid | 0.9 | Poor resolution in reversed-phase mode; co-elution observed. |

| Maltodextrin-based | Heptane/Isopropanol (90:10, v/v) | 2.5 | Excellent separation; identified as the most effective CSP. mdpi.com |

Advanced Spectrometric Detection Techniques for Trace Analysis (e.g., ICP-MS for metal contaminants in synthesis)

The synthesis of heterocyclic compounds like 1,2,4-oxadiazoles often involves the use of metal catalysts. For instance, palladium, copper, nickel, or ruthenium catalysts are commonly used in cross-coupling and cyclization reactions. americanpharmaceuticalreview.com It is critical to ensure the effective removal of these metals from the final active pharmaceutical ingredient (API), as they can pose safety risks.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for the determination of trace and ultra-trace metal impurities. azom.com Its high sensitivity, with detection limits often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, makes it the preferred method for this type of analysis. libretexts.orgintertek.com

For the analysis of this compound, the solid sample would first be digested, typically using ultrapure concentrated acids and microwave-assisted heating, to bring the metals into a liquid solution. azom.comlibretexts.org The resulting solution is then introduced into the ICP-MS, where the atoms are ionized in a high-temperature argon plasma and subsequently detected by a mass spectrometer. azom.com This allows for the simultaneous quantification of multiple elements, providing a comprehensive profile of any residual metal contamination. researchgate.net

The following table shows typical elements monitored in pharmaceutical synthesis and their common detection limits using ICP-MS.

| Metal Contaminant | Potential Source in Synthesis | Typical Limit of Quantitation (LOQ) in ppb (µg/L) |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | 0.1 - 1.0 |

| Platinum (Pt) | Hydrogenation catalysts | 0.1 - 0.5 |

| Ruthenium (Ru) | Metathesis, hydrogenation catalysts | 0.5 - 2.0 |

| Nickel (Ni) | Cross-coupling, reduction catalysts | 0.5 - 5.0 |

| Copper (Cu) | Click chemistry, Ullmann reactions | 1.0 - 10.0 |

| Zinc (Zn) | Reducing agents, organometallic reagents | 1.0 - 10.0 |

Automation and High-Throughput Analytical Platforms for Research Productivity

In modern chemical research, particularly in the context of drug discovery, productivity is greatly enhanced by the integration of automation and high-throughput platforms. americanlaboratory.comnih.gov These systems streamline repetitive tasks, increase throughput, and improve data quality and accuracy by minimizing human error. automata.techdanaher.com

For research involving libraries of 1,2,4-oxadiazole (B8745197) derivatives, high-throughput screening (HTS) is used to rapidly evaluate thousands of compounds for biological activity. nih.govmedcraveonline.com This process relies heavily on automation:

Compound Management: Automated systems store, retrieve, and dispense compounds from large libraries into assay plates. danaher.com

Assay Execution: Robotic liquid handlers perform precise pipetting of reagents, cells, and test compounds, while automated plate readers measure the assay response. americanlaboratory.commedcraveonline.com

Data Analysis: Integrated software platforms process the large volumes of data generated, identifying "hits" or promising lead compounds for further investigation. acs.org

Beyond screening, automation is also integrated into the synthesis and purification workflow. Automated synthesis platforms can perform multi-step reactions in parallel, accelerating the creation of compound libraries. oxfordglobal.com Subsequent purification is often handled by automated high-performance liquid chromatography (HPLC) systems that can process dozens of samples without manual intervention. oxfordglobal.com This end-to-end automation, from synthesis to analysis and screening, significantly shortens the timeline for identifying and optimizing novel compounds like this compound. americanlaboratory.comlbl.gov

Reactivity and Reaction Mechanism Studies of Methyl 1,2,4 Oxadiazol 3 Ylmethyl Amine

Chemical Transformations of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole nucleus is a multifunctional heterocyclic system. chim.itrjptonline.org The carbon atoms of the ring possess electrophilic character, while the N4 nitrogen is nucleophilic. researchgate.netrjptonline.org A key feature driving its reactivity is the inherent weakness of the O-N(2) bond, which can be cleaved under various conditions, leading to ring-opening and rearrangement reactions. mdpi.comchim.it

The low aromaticity and weak O-N bond of the 1,2,4-oxadiazole ring make it prone to rearrange into more stable heterocyclic systems, particularly under thermal or photochemical conditions. mdpi.comchim.itresearchgate.netpsu.edu These transformations often proceed through ring-opening mechanisms.

Two prominent rearrangement reactions are the Boulton-Katritzky Rearrangement (BKR) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reaction. mdpi.comchim.it

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal transformation of 1,2,4-oxadiazoles. rjptonline.org It involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.itrjptonline.org This attack is facilitated by the polarized and easily cleavable O-N bond, with the oxygen acting as a leaving group. chim.it The result is the cleavage of the unstable O-N bond and the formation of new, more stable heterocyclic systems. chim.it For instance, 1,2,4-oxadiazoles with appropriate side chains can rearrange to form various heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles. rjptonline.org

ANRORC Rearrangement: This mechanism typically involves an initial nucleophilic attack on the C5 position of the oxadiazole ring. researchgate.netrjptonline.org This is particularly common for 5-perfluoroalkyl-1,2,4-oxadiazoles or those with other good leaving groups at C5. researchgate.net The attack by a bidentate nucleophile, such as hydrazine (B178648), leads to a ring-opened intermediate. researchgate.netrjptonline.org This intermediate then undergoes a subsequent intramolecular cyclization to form a new heterocyclic ring. rjptonline.org For example, reactions with hydrazine or methylhydrazine can yield triazole or indazole compounds. rjptonline.org

Ring cleavage can also be induced by reaction with certain nucleophiles. For example, heating 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl (B1604629) alcohol or benzylamine (B48309) results in the cleavage of the oxadiazole ring to produce an aryl nitrile along with other products. acs.org

| Reaction | Description | Typical Conditions | Resulting Products | Reference |

|---|---|---|---|---|

| Boulton-Katritzky (BKR) | Intramolecular nucleophilic attack from the C3 side chain onto the ring's N(2) atom, cleaving the O-N bond. | Thermal (heating). | Other heterocycles (e.g., 1,2,3-triazoles, 1,2,4-triazoles, imidazoles). | chim.itrjptonline.org |

| ANRORC | Addition of an external nucleophile (often at C5), followed by ring-opening and subsequent ring-closure. | Reaction with bidentate nucleophiles (e.g., hydrazine, hydroxylamine). | New heterocyclic systems (e.g., triazoles, indazoles). | researchgate.netrjptonline.org |

| Photochemical Rearrangement | UV irradiation leads to excited states that can form reactive intermediates, resulting in isomerization or ring contraction-expansion. | UV irradiation, often in a solvent like methanol (B129727) or acetone. | Isomeric 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, quinazolinones. | researchgate.netrjptonline.org |

The stability of the 1,2,4-oxadiazole ring is a critical factor in its application and is highly dependent on its substitution pattern.

pH Stability: Disubstituted 1,2,4-oxadiazoles, such as the target compound, generally exhibit considerable stability and can tolerate strong acidic and basic conditions. nih.gov For example, 3,5-diphenyl-1,2,4-oxadiazole (B189376) is known to be stable even under acid hydrolysis. nih.gov However, this stability can be compromised by certain substituents. A 1,2,4-oxadiazole bearing a trinitromethyl group was found to decompose in dilute hydrochloric acid. nih.gov In synthetic protocols involving DNA conjugates, O-acylamidoxime precursors to 1,2,4-oxadiazoles were noted to be susceptible to cleavage upon heating in basic buffers (pH 9.5). nih.gov

Redox Stability: The 1,2,4-oxadiazole ring is generally resistant to electrophilic attack. researchgate.netnih.gov However, the inherent weakness of the O-N bond makes the ring susceptible to reductive cleavage. mdpi.comresearchgate.netnih.gov This susceptibility to reduction is a key aspect of its chemical reactivity. nih.gov The ring itself is considered an electron-withdrawing group, similar in effect to a nitro or cyano group. nih.gov

Metabolic and Chemical Stability: The 1,2,4-oxadiazole ring is often employed in medicinal chemistry as a bioisosteric replacement for ester and amide groups, partly due to its enhanced metabolic stability and resistance to hydrolysis compared to these functionalities. nih.govnih.govnih.govfrontiersin.org This chemical robustness contributes to its utility in drug design. nih.gov

| Condition | General Stability | Notes | Reference |

|---|---|---|---|

| Strong Acid | Generally stable. | 3,5-disubstituted derivatives are often stable to acid hydrolysis. Stability can be substituent-dependent. | nih.govnih.gov |

| Strong Base | Generally stable. | Disubstituted derivatives tolerate strong bases, though some precursors may be labile. | nih.gov |

| Electrophilic Attack | Highly resistant. | The ring is electron-poor and generally inert to electrophilic substitution. | researchgate.netnih.gov |

| Reduction | Susceptible. | The weak O-N bond can be cleaved under reductive conditions. | mdpi.comresearchgate.netnih.gov |

| Hydrolysis | Resistant. | Used as a hydrolytically stable bioisostere for esters and amides. | nih.govnih.gov |

Reactions Involving the Methylamine (B109427) Functional Group

The methylamine group (-CH₂-NH-CH₃) appended to the C3 position of the oxadiazole ring provides a site for nucleophilic reactions and salt formation. The reactivity of this primary amine is modulated by the electron-withdrawing character of the heterocycle.

The lone pair of electrons on the nitrogen atom of the methylamine group allows it to act as a nucleophile. It can participate in standard amine reactions such as acylation and alkylation.

Acylation: Primary amines readily react with acylating agents like acid chlorides and acid anhydrides in nucleophilic acyl substitution reactions to form amides. mdpi.com This general reactivity is applicable to aminomethyl-oxadiazoles. Syntheses of related structures have involved the acylation of amino groups using various reagents. rjptonline.org The resulting amide is significantly less nucleophilic than the starting amine, preventing overacylation. mdpi.com

Alkylation: The nucleophilic nitrogen can also attack alkyl halides, leading to alkylated products. mdpi.com While the alkylation of primary amines can sometimes be difficult to control, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts, it remains a fundamental reaction. mdpi.com For example, the synthesis of related oxadiazole derivatives has involved the alkylation of a phenolic oxygen, and N-alkylation has been observed as a side reaction in the synthesis of 1,2,4-oxadiazin-5(6H)-ones from amidoximes. rjptonline.org

The electron-withdrawing nature of the 1,2,4-oxadiazole ring is expected to decrease the basicity and nucleophilicity of the attached methylamine group compared to a simple alkylamine. Nonetheless, it retains sufficient nucleophilic character to engage in these characteristic reactions.

As a base, the methylamine functionality readily reacts with acids to form stable salts. This is a common strategy used to improve the solubility and handling of amine-containing compounds for research and pharmaceutical development. In the synthesis of related 1,2,4-oxadiazole antimicrobials, the final amine-containing products were converted to their hydrochloride salts by treatment with HCl in 1,4-dioxane. nih.gov This demonstrates a standard and effective method for preparing stable, crystalline salts of compounds like methyl(1,2,4-oxadiazol-3-ylmethyl)amine.

Furthermore, the amine group can act as a hydrogen bond donor, and the nitrogen atoms within the oxadiazole ring can act as hydrogen bond acceptors. nih.gov This capability allows for the formation of co-crystals with suitable co-formers (e.g., dicarboxylic acids). Co-crystal engineering is a powerful technique to modify physicochemical properties such as solubility, stability, and permeability for research applications. The formation of co-crystals is often driven by the establishment of robust hydrogen-bonding networks between the active compound and the co-former.

Thermal and Photochemical Stability of the Compound and its Derivatives

The 1,2,4-oxadiazole ring is known for its tendency to undergo rearrangements under energetic conditions, which defines its thermal and photochemical stability profile. researchgate.netpsu.edu

Thermal Stability: The thermal behavior of 1,2,4-oxadiazoles is often characterized by rearrangement rather than simple decomposition. The Boulton-Katritzky rearrangement is a primary example of a thermal transformation. rjptonline.org Studies on energetic materials incorporating the 1,2,4-oxadiazole ring have shown that these compounds possess moderate to good thermal stabilities, with decomposition temperatures often recorded in the range of 172–246 °C. However, some derivatives used in material science applications are noted for their excellent thermal stability. nih.gov

Photochemical Stability: Upon exposure to ultraviolet (UV) light, 1,2,4-oxadiazoles can undergo a variety of transformations. researchgate.netrjptonline.org The photo-excited state can lead to the formation of reactive intermediates that can rearrange through several pathways. researchgate.net These include:

Internal Cyclization-Isomerization (ICI): This route can lead to the formation of a regioisomeric 1,2,4-oxadiazole. rjptonline.org

Ring Contraction-Ring Expansion (RCRE): This process can convert a 3-amino-1,2,4-oxadiazole into a 1,3,4-oxadiazole (B1194373). rjptonline.org

Formation of Open-Chain Intermediates: Photo-induction can generate reactive intermediates with zwitterionic, bi-radical, or nitrene-like character, which can then transform into various products depending on the reaction conditions. researchgate.net

Due to this photoreactivity, the 1,2,4-oxadiazole ring itself can be introduced into molecules as a photochemically active site. researchgate.net

Emerging Research Directions and Future Perspectives

Application of Methyl(1,2,4-oxadiazol-3-ylmethyl)amine as a Building Block in Complex Chemical Synthesis

The unique structural arrangement of this compound makes it a valuable and versatile building block, or synthon, for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The 1,2,4-oxadiazole (B8745197) ring is a well-established bioisostere for amide and ester groups, meaning it can mimic the spatial and electronic properties of these common biological linkages while offering improved metabolic stability and pharmacokinetic properties. nih.govlifechemicals.comacs.org This characteristic is highly desirable in drug design.

The synthetic utility of this compound stems from two primary features: the reactivity of the primary amine and the stability of the oxadiazole core. The nucleophilic primary amine group serves as a reactive handle for a wide array of chemical transformations. It can readily participate in reactions such as acylation, alkylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. This allows for the straightforward introduction of diverse functional groups and the extension of the molecular scaffold.

The 1,2,4-oxadiazole ring itself is generally stable to many reaction conditions, allowing for selective modification at the methylamine (B109427) moiety without disrupting the core heterocycle. nih.govchim.it Established methods for synthesizing the 1,2,4-oxadiazole ring, such as the condensation of amidoximes with carboxylic acid derivatives or the 1,3-dipolar cycloaddition of nitrile oxides, provide a robust foundation for creating a library of analogs based on this core structure. chim.itbeilstein-journals.orgnih.gov Researchers can leverage this compound to systematically build libraries of compounds for high-throughput screening, accelerating the discovery of new lead compounds in drug development programs. nih.gov

| Reaction Type | Reagent/Condition | Resulting Functional Group | Significance |

| Acylation | Acyl Chloride, Anhydride | Amide | Introduction of diverse side chains, peptidomimetics |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Elaboration of the amine substituent |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Modification of electronic and solubility properties |

| Urea Formation | Isocyanate | Urea | Creation of potent hydrogen-bonding motifs |

Integration with Materials Science for Novel Functional Materials

The field of materials science is increasingly looking to organic molecules to create functional materials with tailored electronic, optical, and thermal properties. Heterocyclic compounds, particularly those with rigid, aromatic structures like the 1,2,4-oxadiazole ring, are of significant interest. rsc.org The integration of this compound into polymeric or crystalline structures opens avenues for developing novel materials.

The 1,2,4-oxadiazole moiety is known for its high thermal and chemical stability and its electron-withdrawing nature, properties that are beneficial for applications in electronics and polymer science. nih.gov Derivatives of oxadiazoles (B1248032) have been investigated for use in:

Heat-Resistant Polymers: The inherent stability of the oxadiazole ring can impart high thermal degradation temperatures to polymers incorporating this unit. nih.govlifechemicals.com

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring makes it suitable for use in electron-transporting layers (ETLs) in OLED devices. nih.govumn.edu

Liquid Crystals: The rigid, rod-like shape of molecules containing the 1,2,4-oxadiazole core can promote the formation of liquid crystalline phases. lifechemicals.com

The primary amine of this compound provides a crucial reactive site for polymerization. It can be used as a monomer in the synthesis of polyamides, polyimides, or other condensation polymers. By incorporating this oxadiazole-containing monomer, material scientists can fine-tune properties such as thermal stability, charge transport capability, and photoluminescence. nih.gov

Advanced Robotics and Artificial Intelligence in Chemical Synthesis and Discovery

For a target compound like this compound and its derivatives, AI can play several key roles:

Synthesis Planning: AI algorithms can retrospectively analyze the structure and propose the most efficient synthetic routes based on vast databases of known reactions. nih.gov

Reaction Optimization: An AI-driven robotic platform can systematically vary reaction parameters (e.g., temperature, concentration, catalyst) to maximize the yield and purity of the target compound, a process that is often time-consuming and resource-intensive when done manually. researchgate.net

Derivative Discovery: By combining a virtual library of potential reactants with predictive models for biological activity or material properties, AI can identify and prioritize new derivatives of this compound for synthesis. youtube.comnih.gov The robotic system can then autonomously synthesize these prioritized candidates for testing. chemistryworld.com

Novel Spectroscopic and Imaging Techniques for Real-Time Chemical Process Monitoring

The optimization and scale-up of chemical syntheses rely on a deep understanding of reaction kinetics and mechanisms. Traditional methods often involve offline analysis, where samples are periodically removed from a reaction for testing. This approach can be inefficient and may not capture transient intermediates or rapid changes. Modern spectroscopic and imaging techniques are increasingly being applied for real-time, in-situ monitoring of chemical processes. researchgate.net

For the synthesis of this compound and its subsequent reactions, several advanced analytical methods are particularly relevant:

Flow Chemistry with In-line Analysis: Continuous flow reactors offer precise control over reaction conditions. researchgate.net Coupling these reactors with in-line spectroscopic tools like NMR, Raman, or IR spectroscopy allows for continuous monitoring of the reaction stream, providing immediate feedback on conversion and byproduct formation. acs.org

Process Analytical Technology (PAT): PAT utilizes real-time measurements to ensure the quality and consistency of a chemical process. For instance, monitoring the cyclization step to form the 1,2,4-oxadiazole ring can help identify the optimal reaction time and temperature, preventing the formation of impurities.

Advanced NMR Techniques: Modern NMR methods can provide detailed structural information and quantify reaction components even in complex mixtures and under non-ideal conditions, such as in inhomogeneous samples where spectral lines may be distorted. stmjournals.comnih.gov

These techniques provide a wealth of data that can be used to build accurate kinetic models of the synthesis, leading to more robust, efficient, and safer chemical processes.

Interdisciplinary Research Integrating Chemical Biology and Systems Chemistry

The true potential of this compound is best realized through interdisciplinary research that bridges synthetic chemistry with biology and systems-level thinking. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov

Chemical Biology: In chemical biology, small molecules are used as probes to perturb and study complex biological systems. Derivatives of this compound can be designed to interact with specific enzymes or receptors. rsc.org By systematically modifying the structure and observing the effects on cellular pathways, researchers can elucidate protein function and identify new therapeutic targets. The compound's role as a stable bioisostere makes it an excellent tool for creating such probes. nih.gov

Systems Chemistry: Systems chemistry examines complex chemical systems and the emergent properties that arise from the interactions of their components. The synthesis of a focused library of compounds derived from the this compound scaffold, followed by high-throughput screening against a panel of biological targets, embodies a systems approach. This strategy moves beyond a one-molecule, one-target paradigm to explore how a family of related structures interacts with a biological system, revealing broader structure-activity relationships and potentially identifying multi-target agents. nih.gov